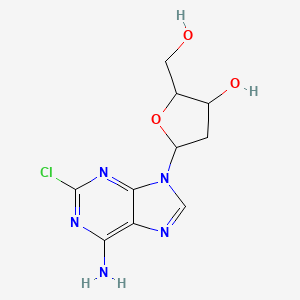
5-(6-Amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C10H12ClN5O3 . It has a molecular weight of 285.68700 . The structure includes a purine ring, which is a heterocyclic aromatic organic compound, and an oxolan ring, which is a type of oxygen-containing heterocycle .
Physical and Chemical Properties Analysis
This compound has a density of 2.03g/cm3 and a boiling point of 547.6ºC at 760mmHg . The exact mass is 285.06300 and it has a LogP value of 0.28380 .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity: One of the primary applications of this compound is its antiviral activity. It has shown high activity against herpes simplex virus types 1 and 2 in cell cultures. In some tests, it was more active than acyclovir, a standard antiviral drug, without showing toxicity to the cells (Harnden et al., 1987).
Improved Synthesis for Antiviral Applications: An improved synthesis method for the antiviral acyclonucleoside form of this compound was developed. This method provides a more efficient procedure for producing the compound, which is significant for its practical application in antiviral drug development (Harnden & Jarvest, 1985).
Anti-HIV Activity: The compound has also been studied for its potential anti-HIV activity. In particular, carbocyclic analogues of the compound showed promise as potent and selective anti-HIV agents. One such analogue, known as carbovir, demonstrated the ability to inhibit HIV infection and replication in T-cells at concentrations significantly lower than toxic levels, making it a potential candidate for antiretroviral therapy (Vince & Hua, 1990).
Potential in Anticancer Agents: The compound has been investigated for its potential use in anticancer agents. Derivatives of the compound were synthesized and evaluated for their effects on cell proliferation and survival in models of cancer, such as leukemia L1210 (Temple et al., 1983).
Development as Oral Prodrugs: Research has been conducted on creating oral prodrugs of this compound with improved gastrointestinal absorption properties. These prodrugs have been synthesized and evaluated for bioavailability, identifying certain derivatives that provide significantly higher concentrations in blood compared to the parent compound. This research is crucial for the development of orally administrable antiviral drugs (Harnden et al., 1989).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 5-(6-Amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol can be achieved through the nucleophilic substitution reaction of 2,3,5-tri-O-acetyl-D-ribose with 6-amino-2-chloropurine. The acetyl groups will be removed to obtain the desired product.", "Starting Materials": [ "2,3,5-tri-O-acetyl-D-ribose", "6-amino-2-chloropurine" ], "Reaction": [ "Step 1: 2,3,5-tri-O-acetyl-D-ribose and 6-amino-2-chloropurine are mixed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).", "Step 2: The mixture is heated to 80-100°C for several hours to allow for the nucleophilic substitution reaction to occur.", "Step 3: The reaction mixture is cooled and then treated with a basic solution such as sodium hydroxide (NaOH) to remove the acetyl groups.", "Step 4: The resulting product is purified through column chromatography or recrystallization to obtain 5-(6-Amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol." ] } | |
CAS-Nummer |
5542-92-7 |
Molekularformel |
C10H12ClN5O3 |
Molekulargewicht |
285.69 g/mol |
IUPAC-Name |
(2R,3S,5S)-5-(6-amino-2-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1 |
InChI-Schlüssel |
PTOAARAWEBMLNO-JKUQZMGJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
1’-epi-Cladribine; 2-Chloro-9-(2-deoxy-α-D-erythro-pentofuranosyl)-adenine; 2-Chloro-6-amino-9-(2-deoxy-α-D-erythro-pentofuranosyl)purine; 2-Chloro-α-D-2’-deoxyadenosine; NSC 105013 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



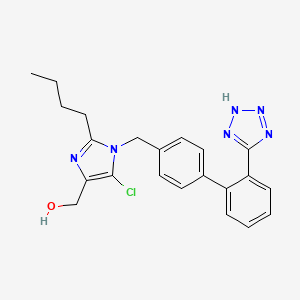
![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)
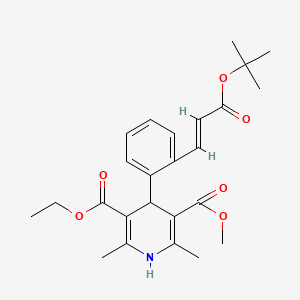
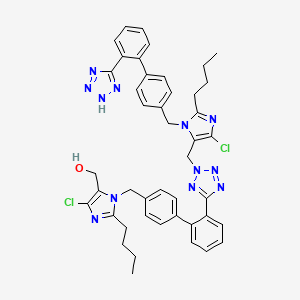
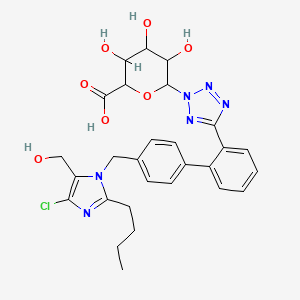
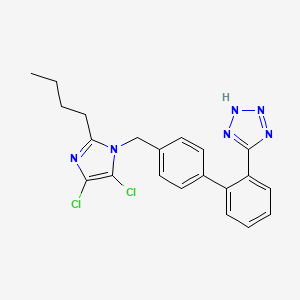
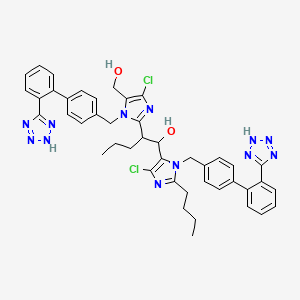

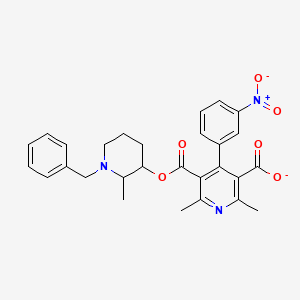

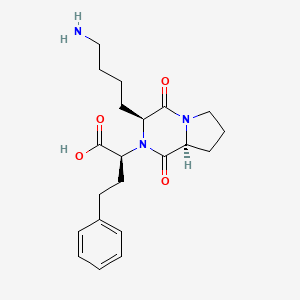
![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)
